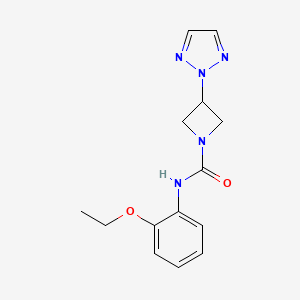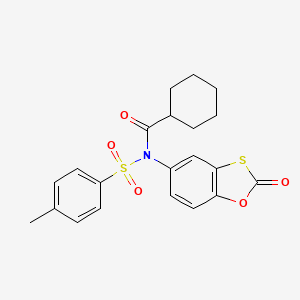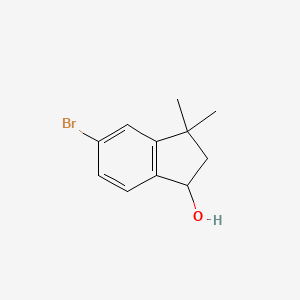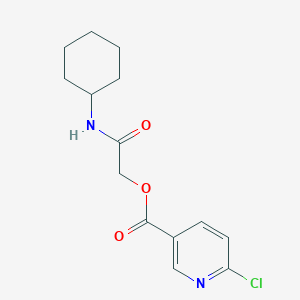
(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with tubulin , a protein that forms microtubules, which are essential for cell division and structure.
Mode of Action
This interaction can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The compound’s potential to inhibit tubulin polymerization suggests it may affect the cell cycle, particularly the transition from G2 to M phase . This can lead to apoptosis, or programmed cell death, as the cell is unable to complete division .
Pharmacokinetics
Its molecular weight of 26334 suggests it may have suitable properties for absorption, distribution, metabolism, and excretion (ADME). It is predicted to have a melting point of 167.41°C and a boiling point of 473.3°C at 760 mmHg , which may influence its stability and solubility.
Result of Action
The potential inhibition of tubulin polymerization by (1-benzyl-3-phenyl-1H-pyrazol-4-yl)methanamine could lead to cell cycle arrest and subsequent apoptosis . This could result in the death of rapidly dividing cells, such as cancer cells.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its stability may be affected by temperature, as it is recommended to be stored at room temperature . Additionally, the compound’s efficacy may be influenced by the pH and composition of the cellular environment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-benzyl-3-phenyl-1H-pyrazol-4-yl)methanamine typically involves the reaction of 1-benzyl-3-phenyl-1H-pyrazole with formaldehyde and ammonium chloride under acidic conditions . The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired methanamine derivative.
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors .
Analyse Chemischer Reaktionen
Types of Reactions
(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methanamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methanamine has several applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-benzyl-1H-pyrazol-4-yl)methanamine: Similar in structure but lacks the phenyl group at the 3-position.
(1-phenyl-1H-pyrazol-4-yl)methanamine: Similar but lacks the benzyl group at the 1-position.
Uniqueness
(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methanamine is unique due to the presence of both benzyl and phenyl groups, which enhance its binding affinity and specificity for certain molecular targets. This structural feature contributes to its potential therapeutic applications and distinguishes it from other pyrazole derivatives .
Eigenschaften
IUPAC Name |
(1-benzyl-3-phenylpyrazol-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3/c18-11-16-13-20(12-14-7-3-1-4-8-14)19-17(16)15-9-5-2-6-10-15/h1-10,13H,11-12,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIXZRBUSDMNDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CC=C3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2749082.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B2749083.png)
![methyl 5-({[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B2749085.png)


![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2749092.png)


![N-(3-methoxybenzyl)-3-(5-oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2749097.png)


![6'-fluoro-1'-methyl-1-(3,4,5-trimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2749102.png)
![3-chloro-N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2749104.png)

